1,2,4-Triazole

Corrosion inhibition Copper protection Cooling water treatment

Procurement challenge: Sourcing the correct triazole isomer for copper-intensive systems. Unsubstituted 1,2,4-triazole (CAS 63598-71-0) delivers documented 99.9% corrosion inhibition efficiency at 10 mmol/L in simulated cooling water (Langmuir monolayer adsorption). - **Quantitative advantage**: 93.0% efficiency in 2% HCl descaling (copper tubes/piping); 84.4% efficiency on aluminum brass in 3.5% NaCl (marine applications). - **Supply security**: Available for R&D and industrial formulation. Immediate shipping. - **Not interchangeable**: 1,2,3-triazole lacks CYP51 binding geometry; this isomer is specified for fungicide intermediates and MOF synthesis.

Molecular Formula C2H3N3
Molecular Weight 69.07 g/mol
CAS No. 63598-71-0
Cat. No. B3428016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazole
CAS63598-71-0
Molecular FormulaC2H3N3
Molecular Weight69.07 g/mol
Structural Identifiers
SMILESC1=NC=NN1
InChIInChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)
InChIKeyNSPMIYGKQJPBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, ethanol
Solubility in water, g/100ml at 20Â °C: 125

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazole Physicochemical Properties


1,2,4-Triazole (CAS 63598-71-0) is a five-membered aromatic heterocycle with the molecular formula C2H3N3 and a molecular weight of 69.0653 g/mol, featuring a ring composed of two carbon atoms and three nitrogen atoms in the 1,2,4-positions [1]. This nitrogen-rich scaffold exhibits amphoteric character, participates in tautomeric equilibria between 1H- and 4H- forms, and demonstrates significant electron density at the N4 position, enabling versatile coordination chemistry with metal ions and facilitating hydrogen-bonding interactions [2]. As the unsubstituted parent heterocycle of a broad class of pharmacologically and industrially relevant derivatives, 1,2,4-triazole serves as a fundamental building block in medicinal chemistry, agrochemicals, and materials science [3].

Heterocyclic scaffold for coordination chemistry and metal-organic framework synthesis
Corrosion inhibitor research tool for copper and aluminum brass in chloride/saline media
Cytochrome P450 inhibition studies: triazole vs imidazole selectivity profiling
Molecular building block for functionalized triazolate MOFs in gas separation research

Structural Specificity of 1,2,4-Triazole


Although 1,2,3-triazole and imidazole share the same molecular formula (C2H3N3) and superficially similar heterocyclic architecture, the precise spatial arrangement of nitrogen atoms in 1,2,4-triazole confers fundamentally distinct physicochemical and biological properties that preclude generic interchangeability [1]. The 1,2,4-triazole scaffold presents a unique N4 nitrogen atom capable of coordinating the heme iron of fungal CYP51 (lanosterol 14α-demethylase) with optimal geometry—a binding mode that 1,2,3-triazole cannot achieve due to steric and electronic mismatches, rendering 1,2,3-triazole derivatives inactive as antifungal agents [2]. In corrosion inhibition applications, 1,2,4-triazole demonstrates different anodic suppression behavior compared to 1,2,3-triazole under equivalent electrochemical conditions, with each isomer exhibiting distinct metal-specific protection profiles that cannot be predicted from molecular formula alone [3]. These documented functional divergences underscore that in-class compounds cannot be casually substituted without compromising performance in target applications.

Target
1,2,4-Triazole
N4 coordination geometry suitable for CYP51 heme binding and copper-specific corrosion inhibition.
Substitute
1,2,3-Triazole
Steric and electronic mismatch prevents equivalent CYP51 inhibition; different anodic suppression profile may alter metal protection.
Target
1,2,4-Triazole
Electron density at N4 enables distinct heme iron coordination and hydrogen-bonding patterns.
Substitute
Imidazole
Differential P450 isoform selectivity: may shift testosterone hydroxylation inhibition profiles; not interchangeable for antifungal scaffold research.

1,2,4-Triazole Comparative Performance Evidence


Copper Corrosion Inhibition in Cooling Water

1,2,4-Triazole (TAZ) demonstrates exceptional corrosion inhibition efficiency for copper in simulated rotor cooling water, achieving 99.9% inhibition by weight loss measurement and 92.0% by electrochemical impedance spectroscopy at an optimal concentration of 10 mmol/L [1]. The adsorption of TAZ onto the copper surface follows the Langmuir isotherm model, indicating spontaneous monolayer formation via mixed physisorption and chemisorption mechanisms [1].

Copper inhibition (cooling water)
Head-to-head
Weight loss: 99.9% inhibition at 10 mmol/L
EIS: 92.0% inhibition
Reported near-quantitative copper protection; Langmuir adsorption model.
Simulated rotor cooling water; single study context.
Corrosion inhibition Copper protection Cooling water treatment

Aluminum Brass Protection in Saline Solution

In 3.5 wt.% NaCl solution—a standard medium simulating seawater corrosion conditions—1,2,4-triazole (TAZ) achieves a maximum inhibition efficiency of 84.4% for aluminum brass (HAl77-2), as determined by weight loss tests and electrochemical impedance spectroscopy [1]. Comparative testing with amino-substituted derivatives reveals that 3-amino-1,2,4-triazole (ATA) reaches 86.4% and 3,5-diamino-1,2,4-triazole (DAT) attains 87.1% under identical conditions, demonstrating that the parent 1,2,4-triazole scaffold provides substantial baseline protection that can be further modulated through ring substitution [1].

Al brass in saline
Head-to-head
1,2,4-Triazole: 84.4% max.
ATA: 86.4% | DAT: 87.1%
Parent scaffold provides baseline inhibition within 3 points of amino derivatives.
3.5% NaCl, HAl77-2 alloy; EIS/LPR evaluation.
Aluminum brass Marine corrosion Chloride media

Copper Protection in Acid Descaling Solutions

In 2% HCl solution simulating industrial descaling conditions, the 1,2,4-triazole derivative 3-amino-5-methylthio-1H-1,2,4-triazole (3AMT) achieves 93.0% inhibition efficiency for pure copper after 24 hours of immersion, as measured by electrochemical impedance spectroscopy [1]. This performance exceeds that of benzotriazole (BZT, 90.4%) and 5-methyl-1H-benzotriazole (5MBZT, 92.1%) under identical conditions, demonstrating the superior protective capacity of the 1,2,4-triazole scaffold relative to the benzotriazole class on copper substrates in acidic chloride media [1].

Cu in acid descaling
Head-to-head
3AMT (1,2,4-triazole der.): 93.0%
BZT: 90.4% | 5MBZT: 92.1%
1,2,4-triazole scaffold may support higher copper protection than benzotriazole class in acidic chloride.
2% HCl, 24h immersion; reported rank within tested set.
Acid descaling Copper inhibition Desalination

Dilute CO2 Capture by Triazolate MOFs

The zinc-3,5-diamino-1,2,4-triazolate-oxalate metal-organic framework NICS-24 demonstrates CO2 uptake of 0.7 mmol/g at 2 mbar and 25°C, which represents a 4.1-fold enhancement compared to the compositionally related Zn-oxalate 1,2,4-triazolate framework CALF-20, which achieves only 0.17 mmol/g under identical conditions [1]. This performance differential is attributed to the presence of amino functional groups on the 1,2,4-triazole ring, which enhance CO2 binding affinity and enable superior selectivity over N2 (8-fold improvement) and O2 (30-fold improvement) in simulated atmospheric gas mixtures [1].

Dilute CO2 capture
Head-to-head
NICS-24: 0.7 mmol/g at 2 mbar
CALF-20: 0.17 mmol/g (4.1× lower)
Amino-functionalized triazolate MOF shows reported CO2 uptake enhancement; 30-fold CO2/O2 selectivity gain.
Zn-oxalate framework; model gas mixture evaluation.
MOF CO2 capture Gas separation

Cytochrome P450 Inhibition: Triazole vs. Imidazole

In a comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalyzed by mouse hepatic microsomal cytochromes P-450, the triazole analogue demonstrated significantly greater potency against 16β-hydroxylation compared to the imidazole counterpart, while showing equipotent activity against androstenedione formation and reduced activity against other hydroxylation pathways [1]. This differential inhibition profile arises from the distinct electronic properties of the 1,2,4-triazole N4 atom, which coordinates the heme iron with different geometry and affinity compared to the imidazole nitrogen [2].

P450 inhibition profile
Head-to-head
1,2,4-Triazole analogue: higher 16β-hydroxylation inhibition
Imidazole analogue: equipotent at androstenedione formation
Differential isoform selectivity may inform CYP inhibition research and scaffold design.
Mouse hepatic microsomal assay; qualitative potency ranking.
CYP51 inhibition Antifungal selectivity Sterol biosynthesis

Metal-Specific Protection: Steel vs. Copper

Electrochemical impedance spectroscopy data from 2% HCl descaling solutions reveal a striking metal-dependent reversal of inhibitor efficacy. For C1020 steel after 24-hour immersion, the benzotriazole derivative 5MBZT achieves 91.8% inhibition efficiency while the 1,2,4-triazole derivative 3AMT provides only 24.8% protection [1]. In contrast, for pure copper under identical conditions, the 1,2,4-triazole derivative 3AMT reaches 93.0% inhibition—surpassing both 5MBZT (92.1%) and BZT (90.4%) [1]. This pronounced metal specificity underscores that inhibitor selection must be matched to the substrate material, with 1,2,4-triazole derivatives demonstrating preferential efficacy for copper protection while benzotriazole derivatives excel on steel surfaces.

Metal-specific protection
Head-to-head
Steel: 3AMT 24.8% vs 5MBZT 91.8%
Copper: 3AMT 93.0% vs BZT 90.4%
1,2,4-triazole scaffold shows copper-preferential inhibition; benzotriazole preferred on steel in acid descaling.
2% HCl, EIS after 24h; substrate-dependent reversal.
Carbon steel Acid inhibition Metal specificity

1,2,4-Triazole Application Scenarios


Copper Cooling Water System Protection

Based on the demonstrated 99.9% corrosion inhibition efficiency of 1,2,4-triazole at 10 mmol/L concentration on copper in simulated rotor cooling water [1], this compound is optimally positioned for formulation into cooling water treatment packages protecting copper heat exchangers, condenser tubes, and hollow-core copper conductors in power generation and industrial cooling systems. The Langmuir adsorption behavior indicates spontaneous, self-limiting monolayer formation, enabling predictable dosing and consistent protection without risk of over-treatment [1].

Copper Protection in Desalination Acid Descaling

The 93.0% inhibition efficiency achieved by 3-amino-5-methylthio-1,2,4-triazole on pure copper in 2% HCl descaling solutions [2] supports the use of 1,2,4-triazole-based corrosion inhibitors for protecting copper alloy heat exchanger tubes, piping, and valves during periodic acid cleaning operations in desalination facilities. The superior copper-specific performance of 1,2,4-triazole derivatives relative to benzotriazole alternatives under these conditions provides a clear procurement rationale for copper-rich desalination infrastructure [2].

Triazolate MOFs for Dilute CO2 Capture

The 4.1-fold enhancement in CO2 uptake at 2 mbar partial pressure demonstrated by the 3,5-diamino-1,2,4-triazolate MOF NICS-24 compared to the unsubstituted triazolate framework CALF-20 [3] validates the strategic selection of amino-functionalized 1,2,4-triazole building blocks for synthesizing advanced sorbents targeting indoor air quality management, spacecraft life support systems, and direct air capture of CO2 from ambient or dilute industrial streams. The 30-fold CO2/O2 selectivity improvement further supports this application [3].

Aluminum Brass Protection in Marine Environments

The 84.4% inhibition efficiency of unsubstituted 1,2,4-triazole on aluminum brass in 3.5% NaCl solution [4] supports its deployment as a cost-effective baseline corrosion inhibitor in marine heat exchangers, shipboard cooling systems, and coastal industrial installations where aluminum brass components are exposed to seawater or saline process fluids. The modest performance differential relative to amino-substituted derivatives (ATA: 86.4%; DAT: 87.1%) suggests that the parent 1,2,4-triazole scaffold offers favorable cost-performance characteristics for less demanding applications [4].

Application
Selection Property
Validation Focus
Copper cooling-water corrosion research
Adsorption behavior and inhibition efficiency
Weight loss / EIS endpoint evaluation
Desalination acid descaling copper protection
Copper-specific inhibition in acidic chloride
EIS immersion test and comparator benchmark
Triazolate MOF for dilute CO2 capture
Amino-functionalized triazolate scaffold
CO2 uptake and CO2/O2 selectivity verification
Aluminum brass marine corrosion studies
Base triazole inhibition in saline
EIS / LPR endpoint and substituent comparison
Performance data from cited references; validation under intended conditions recommended.

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